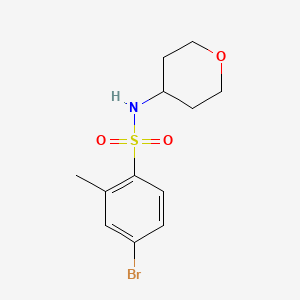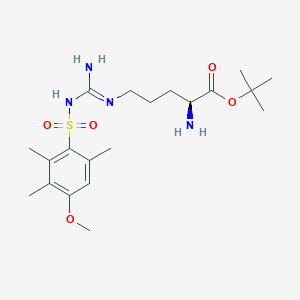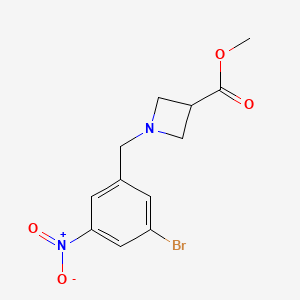
Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitrobenzyl bromide and azetidine-3-carboxylic acid.
Nucleophilic Substitution: The 3-bromo-5-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with azetidine-3-carboxylic acid in the presence of a base such as potassium carbonate. This step forms the desired azetidine ring.
Esterification: The resulting intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of oxidized azetidine derivatives.
科学研究应用
Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It serves as a probe for studying biological processes involving azetidine-containing compounds.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromo substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- Methyl 1-(3-chloro-5-nitrobenzyl)azetidine-3-carboxylate
- Methyl 1-(3-bromo-5-nitrophenyl)azetidine-3-carboxylate
- Methyl 1-(3-bromo-5-nitrobenzyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 1-(3-bromo-5-nitrobenzyl)azetidine-3-carboxylate is unique due to the presence of both bromo and nitro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The azetidine ring also imparts distinct structural and electronic properties compared to other similar compounds.
属性
IUPAC Name |
methyl 1-[(3-bromo-5-nitrophenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4/c1-19-12(16)9-6-14(7-9)5-8-2-10(13)4-11(3-8)15(17)18/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJLMFTYZUXMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8127044.png)
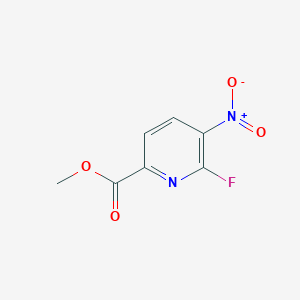
![[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127060.png)
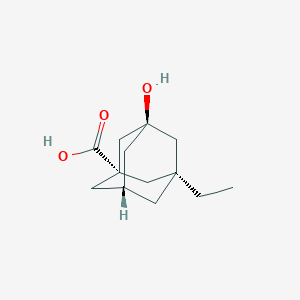
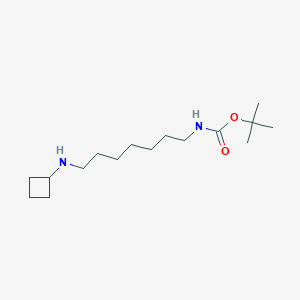
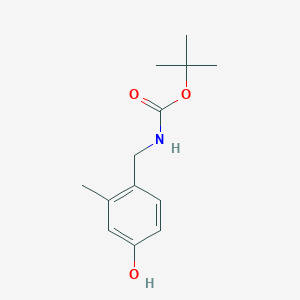
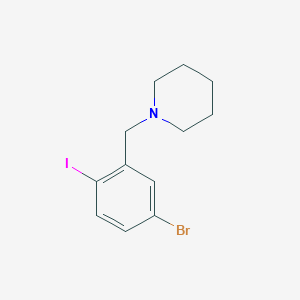
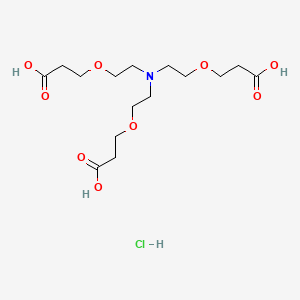
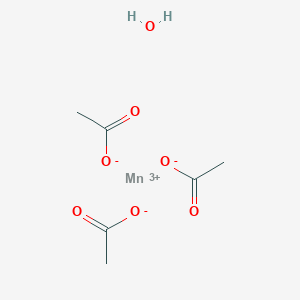
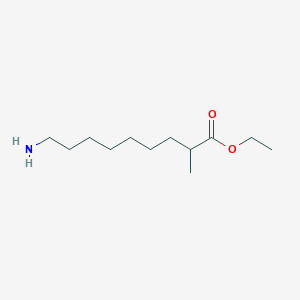
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8127135.png)
